molecular formula C4H4F4O B1306008 2,2,3,3-Tetrafluorocyclobutanol CAS No. 374-32-3

2,2,3,3-Tetrafluorocyclobutanol

Cat. No. B1306008
CAS RN: 374-32-3
M. Wt: 144.07 g/mol
InChI Key: FNENUTDUAXPVTF-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorocyclobutanol is a chemical compound used as a pharmaceutical intermediate . It is a clear colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular formula of 2,2,3,3-Tetrafluorocyclobutanol is C4H4F4O . The InChI Key is FNENUTDUAXPVTF-UHFFFAOYNA-N . The SMILES representation is OC1CC(F)(F)C1(F)F .


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluorocyclobutanol has a molecular weight of 144.07 g/mol . It has a refractive index of 1.3460-1.3520 @ 20°C . It’s not miscible or difficult to mix in water .

Scientific Research Applications

Vibrational Spectra and Conformations

The vibrational spectra of compounds like 1-chloro-2,2,3,3-tetrafluorocyclobutane have been studied, revealing insights into their conformational equilibria. These studies show small enthalpy differences between conformers, contributing to our understanding of their structural characteristics (Braude et al., 1990).

Environmental Impacts and Recovery Technologies

Research on perfluorocarbons (PFCs), including compounds like octafluorocyclobutane, focuses on their use in semiconductor manufacturing processes, their environmental hazards (such as greenhouse gas emissions), and recovery/recycle technologies (Tsai et al., 2002).

Novel Compound Synthesis

Studies in synthesizing novel heterocyclic compounds involve the reaction of 3-formylchromones with other chemicals, where trifluoro-containing compounds like 2,2,3,3-tetrafluorocyclobutanol facilitate these reactions (Rajkumar et al., 2015).

Electrochemical Applications

An electrocatalytic reactor using nano-MnOx loading porous Ti electrode as an anode was utilized for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce high-value chemicals like sodium 2,2,3,3-tetrafluoropropionate, demonstrating the compound's potential in green and selective oxidation processes (Wang et al., 2014).

Photocatalysis in Environmental Remediation

Research involving the photocatalytic degradation of tetracycline, a common antibiotic, utilizes nanocomposite materials that include tetrafluoroethylene derivatives. These studies highlight the potential of such compounds in environmental remediation technologies (Khodadadi et al., 2017).

Safety And Hazards

2,2,3,3-Tetrafluorocyclobutanol is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

While specific future directions for 2,2,3,3-Tetrafluorocyclobutanol are not available, it’s worth noting that the compound is used as a pharmaceutical intermediate . This suggests that its future use may be tied to the development of new pharmaceuticals.

properties

IUPAC Name

2,2,3,3-tetrafluorocyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O/c5-3(6)1-2(9)4(3,7)8/h2,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNENUTDUAXPVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380214
Record name 2,2,3,3-Tetrafluorocyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluorocyclobutanol

CAS RN

374-32-3
Record name 2,2,3,3-Tetrafluorocyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
CM Timperley, I Holden, IJ Morton, MJ Waters - Journal of Fluorine …, 2000 - Elsevier
Treatment of phosphorus pentachloride with four molar equivalents of fluoroalcohol gave symmetrical phosphates (R F O) 3 PO in isolated yields between 10–92% [R F CF 3 CH 2 , …
Number of citations: 23 www.sciencedirect.com

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